molecular formula C9H12O2 B049793 (4-Methoxy-3-Methylphenyl)Methanol CAS No. 114787-91-6

(4-Methoxy-3-Methylphenyl)Methanol

Cat. No.: B049793
CAS No.: 114787-91-6
M. Wt: 152.19 g/mol
InChI Key: UVIIQYUUEVQCOR-UHFFFAOYSA-N
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Description

(4-Methoxy-3-Methylphenyl)Methanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 4-hydroxy-3-methoxy-a-methylbenzyl alcohol, are often used in research and industrial applications .

Mode of Action

It’s known that similar compounds can undergo catalytic photooxidation to yield corresponding benzaldehydes . This suggests that 4-Methoxy-3-methylbenzyl alcohol may interact with its targets through similar oxidation processes.

Biochemical Pathways

It’s plausible that this compound could influence pathways involving methoxybenzenes, given its structural similarity to these molecules .

Pharmacokinetics

It’s known that similar compounds, such as 4-methoxybenzyl alcohol, are soluble in alcohol and diethyl ether but insoluble in water . This suggests that the bioavailability of 4-Methoxy-3-methylbenzyl alcohol may be influenced by these solubility properties.

Result of Action

Similar compounds have been shown to undergo photooxidation to yield benzaldehydes , which are aromatic compounds with potential applications in various chemical reactions.

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be influenced by the presence of alcohol or diethyl ether . Additionally, factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy.

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIQYUUEVQCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560573
Record name (4-Methoxy-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114787-91-6
Record name (4-Methoxy-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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